![molecular formula C11H16ClNO2 B2879643 (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride CAS No. 906365-71-7](/img/structure/B2879643.png)
(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride
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Overview
Description
“(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2225126-95-2 . It has a molecular weight of 229.71 and is typically stored at 4 degrees Celsius . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.71 . It is a powder in physical form and is typically stored at 4 degrees Celsius .Scientific Research Applications
Antimicrobial Agent Development
The structure of (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride lends itself to the synthesis of derivatives with potential as antimicrobial agents. These derivatives can exhibit structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species .
Peptide Synthesis
This compound is used in peptide synthesis, particularly in the solution phase. Its structure is conducive to the formation of peptides, which are essential in the development of therapeutic agents and in the study of protein functions .
Chiral Resolution Agents
3,5-Dimethyl-l-phenylalanine HCl can be utilized to prepare chiral mobile phase additives. These additives are crucial for the resolution of enantiomers in chiral chromatography, an important process in the pharmaceutical industry for the production of optically pure compounds .
Synthesis of Bioactive Molecules
The compound serves as a precursor in the total synthesis of complex bioactive molecules such as (−)-paliurine E and almazole D. These molecules have significant pharmaceutical applications, including the treatment of various diseases .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBISSEMJDVQWHU-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride |
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